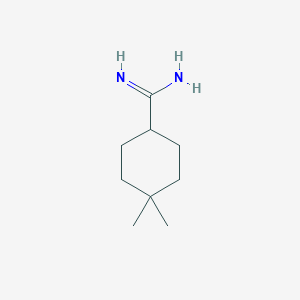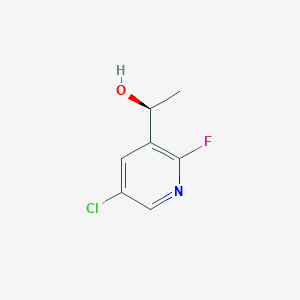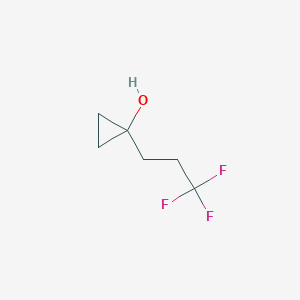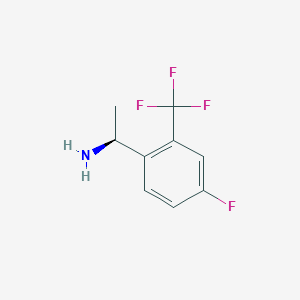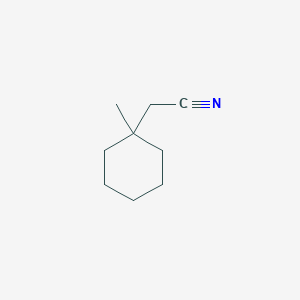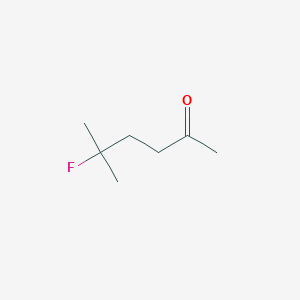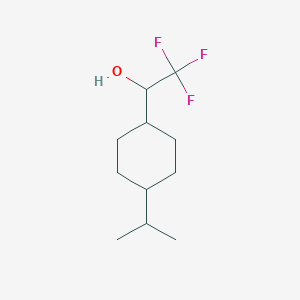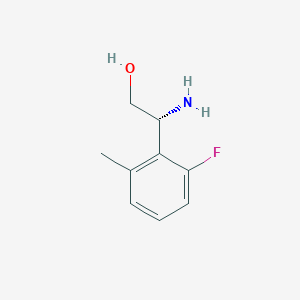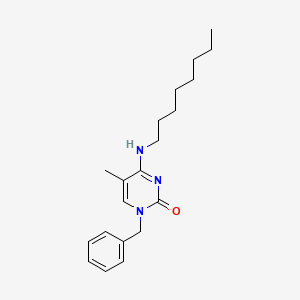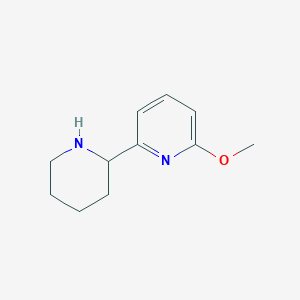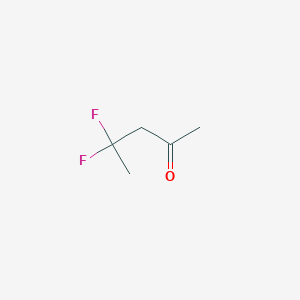
4,4-Difluoro-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2-pentanone is an organic compound with the molecular formula C5H8F2O. It is a ketone with two fluorine atoms attached to the fourth carbon in the pentanone chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Difluoro-2-pentanone can be synthesized through several methods. One common approach involves the fluorination of 2-pentanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-pentanone in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the reactivity of fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-2-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4,4-Difluoro-2-pentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives may be studied for their biological activity and potential use in drug development.
Medicine: Fluorinated ketones like this compound are investigated for their potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-2-pentanone involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and influence its interaction with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone: The non-fluorinated analog of 4,4-Difluoro-2-pentanone.
4,4-Difluoro-3-pentanone: A similar compound with fluorine atoms on the third carbon.
4-Fluoro-2-pentanone: A compound with a single fluorine atom on the fourth carbon.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated and mono-fluorinated analogs. This dual fluorination can enhance its stability, reactivity, and potential biological activity .
Propriétés
Formule moléculaire |
C5H8F2O |
|---|---|
Poids moléculaire |
122.11 g/mol |
Nom IUPAC |
4,4-difluoropentan-2-one |
InChI |
InChI=1S/C5H8F2O/c1-4(8)3-5(2,6)7/h3H2,1-2H3 |
Clé InChI |
OFFVSNBZABDUCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



